

Check Availability & Pricing

# Optimizing JNJ-26489112 dosage for maximal anticonvulsant effect

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-26489112

Cat. No.: B1673008

Get Quote

# Technical Support Center: JNJ-26489112 Anticonvulsant Research

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the anticonvulsant properties of **JNJ-26489112**, a compound developed for the treatment of epilepsy.[1] The information is primarily based on a placebo-controlled, exploratory clinical study in patients with photosensitive epilepsy.[2][3][4]

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JNJ-26489112?

A1: The precise mechanism of action for **JNJ-26489112** is unknown.[1] It was designed as a successor to topiramate but lacks activity against carbonic anhydrase, which was expected to result in fewer side effects.[1]

Q2: What is the current development status of **JNJ-26489112**?

A2: The clinical development of **JNJ-26489112** was discontinued. A clinical trial for major depressive disorder was terminated in 2013 due to a "sponsor portfolio decision," and no subsequent development has been reported.[1][5]

Q3: What were the key findings from the clinical trial in photosensitive epilepsy?

### Troubleshooting & Optimization





A3: A single-blind, placebo-controlled study in 12 adult patients with idiopathic photosensitive epilepsy demonstrated a dose-dependent anticonvulsant effect.[2][4] The majority of patients showed a positive response, defined as a reduction in the standardized photosensitive range (SPR), at all tested doses.[2][4] Complete suppression of the photoparoxysmal-EEG response (PPR) was observed in a dose-dependent manner.[2][4]

Q4: What were the pharmacokinetic properties of JNJ-26489112 observed in the clinical trial?

A4: Plasma exposure to **JNJ-26489112** increased proportionally with the dose. The median time to maximum plasma concentration (tmax) was consistent across all dose groups, ranging from 3.73 to 5.04 hours.[2][4] Co-administration of **JNJ-26489112** did not appear to affect the concentrations of other antiepileptic drugs (AEDs).[2][4]

Q5: What adverse events were associated with JNJ-26489112?

A5: **JNJ-26489112** was generally well-tolerated. The most frequently reported adverse events (in >10% of patients) were mild headache, dizziness, and nausea.[2][4]

# **Troubleshooting Guide**

Issue 1: Difficulty in replicating the anticonvulsant effect observed in the photosensitive epilepsy model.

- Possible Cause: Variation in the experimental protocol for intermittent photic stimulation (IPS).
- Troubleshooting Steps:
  - Ensure the use of a standardized IPS protocol, including testing under three eye conditions: open, during closure, and closed.[2][4]
  - Verify that the standardized photosensitive range (SPR) is calculated for each eye condition at multiple time points post-dose to accurately assess the drug's effect.[2][4]
  - Confirm that a positive response is defined consistently, for example, as a reduction of the SPR in at least 3 out of 4 consecutive time points in at least one eye condition compared to baseline.[2][4]



Issue 2: Inconsistent pharmacokinetic profiles in experimental subjects.

- Possible Cause: Differences in subject populations or co-administered medications.
- Troubleshooting Steps:
  - The original study included adult patients with and without concomitant AED therapy.[2][4]
     Assess whether the presence of other AEDs in your experimental model could influence
     the pharmacokinetics of JNJ-26489112, although the initial study did not find significant
     effects.[2][4]
  - Collect blood and plasma samples at multiple time points to establish a comprehensive pharmacokinetic profile, including Cmax and tmax.[2][4]

### **Data Presentation**

Table 1: Dosage and Efficacy of JNJ-26489112 in

**Photosensitive Epilepsy** 

| Dose of JNJ-26489112 | Number of Patients with a Positive Response* | Number of Patients with<br>Complete Suppression of<br>SPR** |
|----------------------|----------------------------------------------|-------------------------------------------------------------|
| 1000 mg              | 3 out of 4                                   | 0 out of 4                                                  |
| 2000 mg              | 3 out of 4                                   | 1 out of 4                                                  |
| 3000 mg              | 2 out of 3                                   | 2 out of 3                                                  |

<sup>\*</sup>A positive response was defined as a reduction of the standardized photosensitive range (SPR) in ≥3 out of 4 consecutive time points in ≥1 eye condition compared with baseline.[2][4] \*\*Complete suppression was defined as the disappearance of an intermittent photic stimulation (IPS)-induced photoparoxysmal-EEG response (PPR).[2][4]

### **Table 2: Pharmacokinetic Parameters of JNJ-26489112**



| Dose of JNJ-26489112 | Approximate Mean Cmax<br>(µg/mL) | Median tmax (hours) |
|----------------------|----------------------------------|---------------------|
| 1000 mg              | 16                               | 3.73 - 5.04         |
| 2000 mg              | 28                               | 3.73 - 5.04         |
| 3000 mg              | 42                               | 3.73 - 5.04         |

# **Experimental Protocols**

Protocol: Evaluation of JNJ-26489112 in Patients with Photosensitive Epilepsy

This protocol is based on the multicenter, single-blind, within-subject, placebo-controlled, sequential dose, exploratory study (Clinical trial identifier: NCT00579384).[2][3][4]

- Patient Population: 12 adult patients (3 men, 9 women) with idiopathic photosensitive epilepsy, with or without concomitant antiepileptic drug (AED) therapy.[2][4]
- Study Design:
  - Day 1 (Baseline): Administration of a single oral dose of placebo.
  - Day 2 (Treatment): Administration of a single oral dose of JNJ-26489112. The initial cohort
    of four patients received 1000 mg, with subsequent cohorts receiving escalated doses up
    to a maximum of 3000 mg.[2][4]
  - Day 3 (Washout): Administration of a second single oral dose of placebo.[2][4]

#### Procedure:

- Standardized intermittent photic stimulation (IPS) was performed for up to 12 hours after each dose administration.[2][4]
- IPS was conducted under three eye conditions: open, during closure, and closed.[2][4]
- Electroencephalogram (EEG) was recorded to assess the photoparoxysmal-EEG response (PPR).[2][4]



#### Outcome Measures:

- The standardized photosensitive range (SPR), representing the upper and lower frequencies of the IPS-induced PPR, was calculated for each eye condition at each time point.[2][4]
- A positive response was defined as a reduction of the SPR in ≥3 out of 4 consecutive time
   points in ≥1 eye condition on Day 2 or 3 compared to baseline (Day 1).[2][4]
- Complete suppression was defined as the disappearance of an IPS-induced PPR (SPR=0).[2][4]
- Pharmacokinetic and Safety Assessment:
  - Blood and plasma samples were collected for pharmacokinetic evaluations of JNJ-26489112 and concurrent AED concentrations.[2][4]
  - Safety was monitored throughout the study.[2][4]

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for the clinical evaluation of **JNJ-26489112**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. JNJ-26489112 Wikipedia [en.wikipedia.org]
- 2. Evaluation of JNJ-26489112 in patients with photosensitive epilepsy: a placebo-controlled, exploratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. JNJ-26489112 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Optimizing JNJ-26489112 dosage for maximal anticonvulsant effect]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673008#optimizing-jnj-26489112-dosage-for-maximal-anticonvulsant-effect]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com